molecular formula C34H22 B14498546 1,3,5-Triphenylfluoranthene CAS No. 65256-17-9

1,3,5-Triphenylfluoranthene

Cat. No.: B14498546
CAS No.: 65256-17-9
M. Wt: 430.5 g/mol
InChI Key: QLSBMQRHQQYIEQ-UHFFFAOYSA-N
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Description

1,3,5-Triphenylfluoranthene is a polycyclic aromatic hydrocarbon (PAH) with the molecular formula C34H22. It is a derivative of fluoranthene, characterized by the presence of three phenyl groups attached to the fluoranthene core. This compound is known for its unique photophysical properties, making it a subject of interest in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

1,3,5-Triphenylfluoranthene can be synthesized through several methods. One common approach involves the cyclization of 7,9-diphenyl-8H-cyclopenta[a]acenaphthylen-8-one with ethynylbenzene under specific reaction conditions . The reaction typically requires a catalyst and is carried out under an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the synthesis generally follows similar principles as laboratory-scale methods. The scalability of the reaction and the availability of starting materials are crucial factors in industrial production.

Chemical Reactions Analysis

Types of Reactions

1,3,5-Triphenylfluoranthene undergoes various chemical reactions, including:

    Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions involve the addition of hydrogen or the removal of oxygen, resulting in reduced forms of the compound.

    Substitution: Substitution reactions involve the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Halogenation reactions often use reagents like bromine (Br2) or chlorine (Cl2) under controlled conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones or other oxygenated derivatives, while reduction can produce hydrocarbon derivatives.

Scientific Research Applications

1,3,5-Triphenylfluoranthene has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1,3,5-Triphenylfluoranthene is primarily related to its photophysical properties. Upon excitation by light, the compound undergoes electronic transitions that result in fluorescence. This property is exploited in various applications, including sensing and imaging. The molecular targets and pathways involved in these processes are often related to the interaction of the compound with light and its subsequent emission of photons .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,3,5-Triphenylfluoranthene is unique due to its combination of a fluoranthene core with three phenyl groups, which imparts specific photophysical properties not found in other similar compounds. This uniqueness makes it particularly valuable in applications requiring precise fluorescence characteristics.

Properties

CAS No.

65256-17-9

Molecular Formula

C34H22

Molecular Weight

430.5 g/mol

IUPAC Name

1,3,5-triphenylfluoranthene

InChI

InChI=1S/C34H22/c1-4-12-23(13-5-1)26-20-31-27-18-10-11-19-28(27)33-30(25-16-8-3-9-17-25)22-29(32(21-26)34(31)33)24-14-6-2-7-15-24/h1-22H

InChI Key

QLSBMQRHQQYIEQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=CC3=C4C(=C2)C5=CC=CC=C5C4=C(C=C3C6=CC=CC=C6)C7=CC=CC=C7

Origin of Product

United States

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